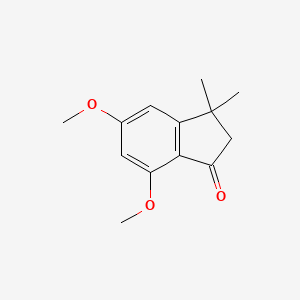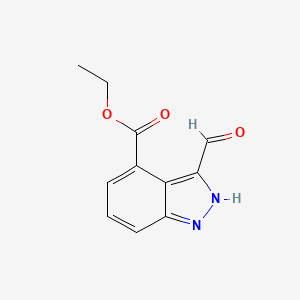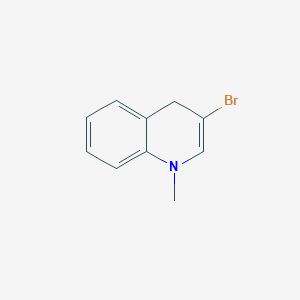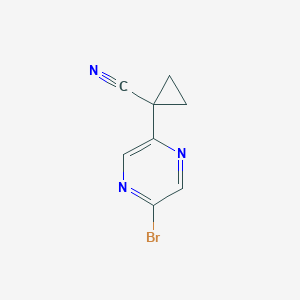
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C13H16O3 It is a derivative of indanone, characterized by the presence of methoxy groups at the 5 and 7 positions and two methyl groups at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxyindanone and suitable reagents for methylation.
Reduction: The reduction of the carbonyl group to form the dihydro compound is carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
1-Indanone: A simpler analog without methoxy or methyl groups.
3-Methyl-1-indanone: Similar structure with a single methyl group at the 3 position.
2,3-Dihydro-1H-inden-1-one: Lacks the methoxy and additional methyl groups.
Uniqueness
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of methoxy groups at the 5 and 7 positions and two methyl groups at the 3 position, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
618084-66-5 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
5,7-dimethoxy-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-10(14)12-9(13)5-8(15-3)6-11(12)16-4/h5-6H,7H2,1-4H3 |
InChIキー |
FFJNJRJICPRCIY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2=C1C=C(C=C2OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)





![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)



